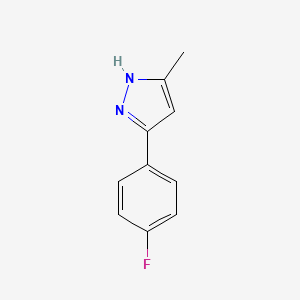

3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAGCTBURDRJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412420 | |

| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-38-7, 475982-42-4 | |

| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Fluorophenyl 5 Methyl 1h Pyrazole

Classical Pyrazole (B372694) Synthesis Approaches Applied to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Classical methods remain fundamental in the synthesis of pyrazoles due to their reliability and the accessibility of starting materials. These approaches primarily involve the formation of the five-membered ring through the reaction of a C3 and an N-N component.

The most traditional and widely employed method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. rsc.org For the specific synthesis of this compound, the key precursors are 1-(4-fluorophenyl)butane-1,3-dione (B1330858) and hydrazine hydrate.

The reaction proceeds by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The choice of solvent and catalyst can influence reaction times and yields. Typically, the reaction is carried out by refluxing the reactants in a protic solvent like ethanol (B145695) or in acetic acid, which can also act as a catalyst.

Table 1: Typical Reaction Conditions for Cyclocondensation

| Reactant A | Reactant B | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| 1-(4-fluorophenyl)butane-1,3-dione | Hydrazine Hydrate | Ethanol | Reflux, 4-8 h | Good to Excellent |

The regioselectivity of this reaction is a critical consideration. With an unsymmetrical diketone like 1-(4-fluorophenyl)butane-1,3-dione, two constitutional isomers can potentially form. However, the reaction conditions can often be tuned to favor the desired this compound isomer.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org The synthesis of pyrazoles via MCRs has gained considerable attention. mdpi.com

For this compound, a plausible three-component strategy would involve the reaction of a β-ketoester (such as ethyl acetoacetate), an aldehyde (4-fluorobenzaldehyde), and hydrazine. beilstein-journals.orgnih.gov In some variations, the 1,3-dicarbonyl compound can be generated in situ and subsequently trapped by hydrazine in a one-pot process. beilstein-journals.org While MCRs for structurally similar pyrazoles are well-documented, specific high-yield MCRs tailored exclusively for this compound are less commonly reported but represent a viable and efficient synthetic pathway.

Modern Synthetic Strategies for this compound

Modern synthetic chemistry seeks to overcome the limitations of classical methods, such as long reaction times, harsh conditions, and environmental concerns. Catalysis, microwave assistance, and flow chemistry are at the forefront of these advancements.

The use of catalysts in the cyclocondensation reaction can lead to milder reaction conditions, shorter reaction times, and improved yields. Both homogeneous and heterogeneous catalysts have been successfully applied to pyrazole synthesis. For the reaction of 1-(4-fluorophenyl)butane-1,3-dione and hydrazine, a variety of catalysts can be employed.

Recent research has demonstrated the use of a heterogeneous cerium-based catalyst, [Ce(L-Pro)2]2(Oxa), which efficiently catalyzes the synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine (B124118) at room temperature in ethanol. rsc.org Another approach involves using CuO/SBA-15 as a recyclable heterogeneous catalyst, often in conjunction with microwave irradiation, to promote the cyclization under solvent-free conditions. clockss.org These catalytic methods offer greener alternatives to traditional acid- or base-mediated syntheses.

Table 2: Catalytic Systems for Pyrazole Synthesis

| Catalyst | Type | Key Advantages |

|---|---|---|

| [Ce(L-Pro)2]2(Oxa) | Heterogeneous | High efficiency at room temperature, reusability. rsc.org |

| CuO/SBA-15 | Heterogeneous | Effective under solvent-free microwave conditions, recyclable. clockss.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. youtube.com The synthesis of pyrazoles is particularly amenable to microwave heating, which often results in dramatically reduced reaction times and increased product yields compared to conventional heating methods. clockss.orgnih.gov

In a typical microwave-assisted synthesis of this compound, the reactants (1-(4-fluorophenyl)butane-1,3-dione and hydrazine) are mixed in a suitable solvent (or sometimes under solvent-free conditions) in a sealed microwave vessel and irradiated for a short period. youtube.comnih.gov A three-component, one-pot synthesis of a fluorinated pyrazoline, a precursor to pyrazole, was achieved in just 2 minutes using microwave irradiation. mdpi.com This rapid and efficient heating can significantly enhance the rate of the cyclodehydration step.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Typical Yield | Notes |

|---|---|---|---|

| Conventional Heating | 2 - 12 hours | Good | Requires prolonged refluxing. researchgate.net |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. galchimia.com This technology provides advantages in terms of safety, scalability, and reproducibility. mdpi.comnih.gov

The synthesis of pyrazoles has been successfully adapted to continuous-flow systems. galchimia.comrsc.org A two-stage flow process can be envisioned for this compound. In the first stage, an acetophenone (B1666503) derivative (4-fluoroacetophenone) could be reacted with a suitable reagent to form an enaminone intermediate, which is then passed through a second heated reactor coil where it is mixed with a stream of hydrazine to generate the final pyrazole product. galchimia.com This method allows for the safe handling of reactive intermediates and enables rapid optimization and production. nih.gov While a specific flow synthesis for this exact molecule is not prominently documented, the general principles and successful application to a wide range of substituted pyrazoles indicate its high potential. rsc.orgmdpi.com

Optimization of Reaction Conditions and Yields for this compound

The classical synthesis of pyrazoles often involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, a common precursor is 1-(4-fluorophenyl)butane-1,3-dione, which reacts with hydrazine. The efficiency of this transformation is highly dependent on the reaction conditions.

Researchers have explored various parameters to maximize the yield and purity of this compound and related structures. Key areas of optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis of related pyrazole derivatives, adjustments in the amount of hydrazine hydrochloride and the choice of solvent have been shown to significantly influence the regioselectivity and yield of the final product. acs.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. dergipark.org.trshd-pub.org.rssunway.edu.mynih.govrsc.org For example, a one-pot, three-component reaction to synthesize a fluorinated pyrazole under microwave irradiation (180 W) was completed in just 2 minutes. mdpi.com While conventional heating methods can take several hours, microwave-assisted protocols can often be completed in minutes, leading to significant energy savings and higher throughput. dergipark.org.trmdpi.com

| Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Sodium Hydroxide (12%) | Ethanol | Microwave (180 W) | 2 min | 54.82% | mdpi.com |

| None (Solvent-free) | None | Microwave | 8-10 min | Not specified | dergipark.org.tr |

| Acetic Acid (reflux) | Acetic Acid | 60-65 | ~20 hours | Not specified | dergipark.org.tr |

| None | Water | 100 | 20 hours | 83-87% | acs.org |

| Sodium Acetate | Not specified | Room Temp. | Not specified | 87-97% | nih.gov |

The data indicates that both microwave-assisted and conventional methods can be effective, with the choice often depending on the desired balance between reaction speed, energy consumption, and available equipment. The use of water as a solvent in some syntheses also highlights a move towards more environmentally friendly processes. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to reduce the environmental impact of chemical manufacturing. Key strategies include the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation.

The use of water as a solvent is a significant step towards a more sustainable synthesis. acs.org Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. acs.org Catalyst-free reactions in water have been developed for the synthesis of N-substituted azoles, demonstrating high atom efficiency and tolerance for a variety of functional groups. acs.org Such methods eliminate the need for potentially toxic and expensive metal catalysts.

Microwave-assisted synthesis is another cornerstone of green chemistry in this context. dergipark.org.trshd-pub.org.rssunway.edu.mynih.govrsc.org By significantly reducing reaction times from hours to minutes, microwave irradiation drastically cuts down on energy consumption. dergipark.org.trmdpi.com Furthermore, solvent-free microwave conditions have been successfully employed for pyrazole synthesis, completely eliminating solvent-related waste. dergipark.org.tr These methods are not only more environmentally friendly but also often lead to higher yields and cleaner reaction profiles, simplifying product purification.

The development of one-pot, multi-component reactions further embodies green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and resources. sunway.edu.myrsc.orgmdpi.com For instance, a three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using a microwave-assisted, catalyst-free, one-pot approach, which also allowed for a simple filtration-based product isolation. sunway.edu.myrsc.org

These advancements highlight a clear trend towards more sustainable and efficient methods for the synthesis of this compound and its derivatives, aligning with the broader goals of green chemistry.

Advanced Structural Characterization of 3 4 Fluorophenyl 5 Methyl 1h Pyrazole

Crystallographic Analysis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Crystallographic techniques are indispensable for the unambiguous determination of the molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, data from the closely related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , provides significant insight into the expected crystal structure. In a study of this analogue, the compound was found to crystallize in the orthorhombic space group P212121. The unit cell parameters were determined to be a = 5.9070(3) Å, b = 9.2731(7) Å, and c = 17.5641(14) Å, with a cell volume of 962.09(12) ų. It is anticipated that this compound would exhibit similar crystallographic properties due to the comparable size and electronic nature of fluorine and bromine in this context.

Table 1: Crystallographic Data for the Analogue 3-(4-bromophenyl)-5-methyl-1H-pyrazole

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| Volume (ų) | 962.09(12) |

| Z | 4 |

Data sourced from a study on 3-(4-bromophenyl)-5-methyl-1H-pyrazole, presented as a reference for the target compound.

Polymorphism and Solid-State Properties of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the solid-state properties of a compound. Different polymorphs can exhibit variations in physical properties such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, the potential for different crystal packing arrangements exists. The presence of both a hydrogen bond donor (N-H of the pyrazole) and acceptor (the nitrogen atoms of the pyrazole (B372694) and the fluorine atom) suggests that various intermolecular hydrogen bonding motifs could lead to different crystalline forms. The planarity of the pyrazole ring and the rotational freedom of the fluorophenyl group could also contribute to the formation of different polymorphs under various crystallization conditions.

Detailed Spectroscopic Elucidation of this compound

Spectroscopic methods provide a wealth of information regarding the molecular structure, functional groups, and electronic environment of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry is essential for a thorough characterization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for determining the connectivity and conformational details of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide key information.

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the 4-fluorophenyl group, typically appearing as a pair of doublets due to coupling with each other and with the fluorine atom. The methyl protons at the C5 position of the pyrazole ring would likely appear as a singlet. The proton on the pyrazole ring (at C4) would also give a characteristic singlet. The N-H proton of the pyrazole ring would present as a broad singlet, and its chemical shift could be concentration and solvent dependent.

In the ¹³C NMR spectrum, distinct signals for each carbon atom would be observed. The carbon atoms of the fluorophenyl ring would show coupling with the fluorine atom (¹⁹F-¹³C coupling), which is a characteristic feature. The chemical shifts of the pyrazole ring carbons would confirm the substitution pattern. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity between the fluorophenyl and methyl-pyrazole moieties. Conformational information, such as the dihedral angle between the rings, can be inferred from Nuclear Overhauser Effect (NOE) experiments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho to F) | 7.5 - 7.8 | Doublet of doublets |

| Phenyl-H (meta to F) | 7.0 - 7.3 | Triplet (or doublet of doublets) |

| Pyrazole-H (C4) | 6.2 - 6.5 | Singlet |

| Methyl-H (C5) | 2.2 - 2.5 | Singlet |

| Pyrazole-NH | Variable (broad) | Singlet |

These are predicted values based on known data for similar pyrazole derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl group is expected around 1220-1240 cm⁻¹ semanticscholar.org. The C-H bending vibrations of the methyl group would also be present.

A Raman spectrum for the closely related 3-(4-fluorophenyl)-1H-pyrazole is available and provides insight into the expected vibrational modes. spectrabase.com The spectrum shows characteristic peaks for the aromatic ring and pyrazole core vibrations. For this compound, additional bands corresponding to the vibrations of the methyl group would be anticipated.

Table 3: Key IR Absorption Bands for Related Fluorophenyl Pyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference Compound |

| Aromatic C-H stretch | 3049 | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.org |

| C=N stretch | 1593 | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.org |

| C-N stretch | 1495 | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.org |

| Aromatic C=C stretch | 1360 | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.org |

| C-F stretch | 1224 | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.org |

This data is from a related compound and serves as a reference.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the chemical formula C₁₀H₉FN₂. Electron ionization (EI) would likely lead to characteristic fragmentation patterns. A common fragmentation pathway for pyrazoles involves the cleavage of the ring. The loss of a methyl radical (•CH₃) from the molecular ion would be a plausible fragmentation step. Another expected fragmentation would be the loss of HCN from the pyrazole ring. The fluorophenyl cation would also be an expected fragment. Analysis of the fragmentation of related compounds, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has shown the protonated molecular ion [M+H]⁺ as the base peak in ESI-MS. semanticscholar.org

A detailed analysis of the fragmentation of various substituted pyrazoles by gas chromatography-mass spectrometry has been reported, providing a general framework for predicting the fragmentation of this compound. The initial fragmentation often involves the loss of substituents or cleavage of the pyrazole ring.

Computational and Theoretical Investigations of 3 4 Fluorophenyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations on 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric structure of molecules. For pyrazole (B372694) derivatives, these calculations can predict molecular stability, reactivity, and spectroscopic properties. nih.govtandfonline.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations are frequently employed to determine key reactivity descriptors. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any electronegative substituents are typically regions of negative potential, making them susceptible to electrophilic attack. nih.gov

| Descriptor | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | ~ 2.0 to 3.5 D | Measures overall polarity of the molecule |

| MEP Negative Regions | Pyrazole Nitrogens, Fluorine Atom | Likely sites for electrophilic attack |

| MEP Positive Regions | Pyrazole N-H, Phenyl Ring Hydrogens | Likely sites for nucleophilic attack |

Conformational Analysis and Energy Minima of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For this compound, a key conformational variable is the dihedral angle between the plane of the pyrazole ring and the plane of the 4-fluorophenyl ring.

X-ray crystallography studies on similar compounds reveal that this inter-ring torsion is significant. For instance, in 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the fluorobenzene (B45895) ring is almost perpendicular to the pyrazole ring, with a dihedral angle of 80.21°. nih.gov In contrast, for 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the molecule is nearly planar. researchgate.net Computational methods can map the potential energy surface as a function of this dihedral angle to locate the global energy minimum, which corresponds to the most probable conformation in the gas phase or non-polar solvents. The presence of the methyl group at the 5-position and the fluorine at the para-position of the phenyl ring are expected to result in a relatively low barrier to rotation, though a non-planar (twisted) conformation is likely the most stable to minimize steric hindrance.

Molecular Docking Studies with this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. ekb.eg

Ligand-Target Interactions and Binding Affinity Predictions

Docking simulations place the ligand into the binding site of a target protein and score the resulting poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The output is a predicted binding affinity, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. researchgate.net

Studies on various pyrazole derivatives have shown their potential to bind to a range of biological targets. For example, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was docked into the human estrogen receptor alpha (ERα), showing a strong binding affinity of -10.61 kcal/mol. semanticscholar.orgmdpi.com The interactions involved amino acid residues Arg394 and Glu353. semanticscholar.orgmdpi.com Similarly, other pyrazole derivatives have been docked against targets like epidermal growth factor receptor (EGFR) tyrosine kinase and carbonic anhydrase, with predicted binding energies indicating stable interactions. nih.govrsc.org For this compound, key interactions would likely involve the pyrazole ring's N-H group acting as a hydrogen bond donor and the nitrogen atoms and the fluorine atom acting as hydrogen bond acceptors.

Table 2: Illustrative Binding Affinity Predictions for Pyrazole Derivatives with Various Targets (Note: This table presents data for related pyrazole compounds to illustrate the potential of the title compound, for which specific docking data was not found.)

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (if reported) |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.61 | Arg394, Glu353 semanticscholar.orgmdpi.com |

| Pyrazole-carboxamide (Compound 6a) | Carbonic Anhydrase I (hCA I) | -8.1 | Zn²⁺, Thr200, His94 nih.gov |

| Pyrazole-carboxamide (Compound 6a) | Carbonic Anhydrase II (hCA II) | -8.5 | Zn²⁺, Thr200, His94 nih.gov |

| Pyrazoline Derivative (P1) | EGFR Tyrosine Kinase | -8.12 (GOLD Fitness Score: 90.52) | Met793 ekb.eg |

Identification of Potential Biological Targets for this compound

The structural motifs within this compound suggest several families of proteins as potential biological targets. The pyrazole core is a well-known pharmacophore present in drugs targeting a variety of enzymes and receptors. nih.gov

Potential targets for this compound, inferred from studies on analogous structures, include:

Kinases: Many pyrazole derivatives are known to be kinase inhibitors. For instance, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and others involved in cell signaling pathways. rsc.org

Nuclear Receptors: The estrogen receptor (ERα) has been identified as a target for fluorinated pyrazoles. semanticscholar.orgmdpi.comnih.gov The androgen receptor (AR) is another potential target, with 5-methyl-1H-pyrazole derivatives having been developed as AR antagonists for prostate cancer. nih.gov

Enzymes: Carbonic anhydrases, cyclooxygenases (COX), and dipeptidyl peptidase-IV (DPP-IV) are other enzyme classes that are modulated by pyrazole-containing compounds. nih.govchemmethod.com

DNA: Some complex pyrazole derivatives have been shown to interact with DNA, suggesting potential as anticancer agents that act via DNA binding. rsc.org

Molecular Dynamics Simulations of this compound

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in the ligand and protein, and refine the understanding of binding interactions. nih.govresearchgate.net

An MD simulation of a ligand-protein complex typically involves solvating the system in a water box, adding ions to neutralize the charge, and then calculating the trajectory of all atoms over a period of nanoseconds. nih.gov Analysis of the simulation can reveal the stability of key hydrogen bonds and hydrophobic contacts over time. The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms is monitored to assess the stability of the complex; a stable RMSD indicates that the complex remains in a consistent conformation. researchgate.net Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are constrained by ligand binding. researchgate.net

For a complex of this compound with a potential target like ERα or EGFR, an MD simulation would be the next logical step after docking. It would validate the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy, helping to confirm whether the compound is a promising candidate for further experimental testing. researchgate.net

Dynamic Behavior of this compound in Biological Environments

Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior of small molecules like this compound in a biological context. These simulations can model the conformational changes of the molecule and its interactions with its environment, such as water and biological macromolecules, over time.

Research on related pyrazole-containing imide derivatives has utilized MD simulations to explore the binding mode of these compounds with their protein targets. researchgate.net For instance, simulations can reveal the stability of the compound within a protein's binding pocket by calculating the root mean square deviation (RMSD) of the protein's backbone atoms and the root mean square fluctuation (RMSF) of the side-chain atoms over the simulation period. researchgate.net For a hypothetical complex of this compound with a target protein, a stable RMSD value for the protein backbone would indicate that the binding of the ligand does not induce significant disruptive conformational changes. Similarly, RMSF analysis can highlight flexible regions of the protein that may be important for ligand entry or binding. researchgate.net

In the context of this compound, MD simulations would typically involve placing the molecule in a solvated system (a water box) with counter-ions to neutralize the system. The system is then subjected to energy minimization and equilibration before the production simulation. nih.gov The trajectory from the simulation provides a detailed view of the molecule's rotational and translational motion, its conformational flexibility, and its hydrogen bonding patterns with surrounding water molecules, which are crucial for its solubility and bioavailability.

Protein-Ligand Complex Stability Investigations

The stability of the complex formed between a ligand and its protein target is a critical determinant of its biological activity. Computational methods are frequently employed to estimate this stability. Molecular docking is a primary tool used to predict the preferred binding orientation of a ligand to a protein. nih.gov For analogues of this compound, docking studies have been used to predict binding affinities and identify key interactions with the amino acid residues of the target protein's active site. nih.govmdpi.com For example, a study on 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed a strong binding affinity to the human estrogen alpha receptor (ERα). mdpi.com

Following docking, MD simulations can provide a more dynamic and detailed assessment of the protein-ligand complex stability. nih.gov By simulating the complex over several nanoseconds, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, that were predicted by docking. The stability of these interactions over time is a strong indicator of a stable binding complex. researchgate.net

A method known as thermal titration molecular dynamics (TTMD) has been developed to qualitatively estimate protein-ligand complex stability by running a series of MD simulations at progressively increasing temperatures. nih.gov This method assesses the conservation of the ligand's native binding mode. For a stable complex involving this compound, the native binding pose would be expected to remain intact at higher temperatures compared to a less stable complex. nih.gov

Below is an illustrative data table showing typical interactions that could be observed for a pyrazole derivative in a protein binding site, based on studies of similar compounds.

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | ASN 322 | 2.9 |

| Pi-Pi Stacking | PHE 404 | 4.5 |

| Halogen Bond | LEU 346 | 3.5 |

| Hydrophobic | ILE 341, LEU 525 | - |

This table is illustrative and based on data for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is invaluable for predicting the activity of novel compounds and for optimizing lead structures. semanticscholar.org

In the context of this compound and its analogues, a QSAR study would involve compiling a dataset of structurally related pyrazole derivatives with their experimentally determined biological activities (e.g., IC50 values). researchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties.

A typical 2D-QSAR study on pyrazolyl-thiazolinone analogs, for instance, yielded models with high correlation coefficients (r²) and predictive abilities (q²), indicating a strong relationship between the chosen descriptors and the anticancer activity. semanticscholar.org The resulting QSAR model, often a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized analogues of this compound. This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

The insights gained from QSAR models can also elucidate the structural features that are crucial for biological activity. For example, a model might reveal that higher values of a particular electronic descriptor are correlated with increased potency, suggesting that introducing electron-withdrawing groups at a specific position on the pyrazole ring could enhance activity.

An example of a QSAR data table for a series of pyrazole analogues is presented below.

| Compound | pIC50 (Observed) | pIC50 (Predicted) | Residual |

| Analogue 1 | 7.5 | 7.4 | 0.1 |

| Analogue 2 | 6.8 | 6.9 | -0.1 |

| Analogue 3 | 8.1 | 8.0 | 0.1 |

| Analogue 4 | 7.2 | 7.3 | -0.1 |

This table represents example data from a typical QSAR study on analogous compounds.

Biological Activity and Pharmacological Evaluation of 3 4 Fluorophenyl 5 Methyl 1h Pyrazole

In Vitro Assays for Biological Activity of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

The in vitro evaluation of pyrazole (B372694) derivatives is crucial in determining their potential as therapeutic agents. These assays provide initial insights into the bioactivity of compounds like this compound by assessing their effects on specific molecular targets and cellular processes.

Enzyme Inhibition Studies (e.g., p38 kinase, thromboxane (B8750289) synthase inhibition)

While direct enzyme inhibition studies on this compound are not extensively documented in publicly available research, studies on structurally related compounds provide valuable insights. For instance, a series of N-pyrazole, N'-aryl ureas have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. nih.gov These inhibitors bind to a distinct allosteric site on the p38 enzyme. nih.gov

Furthermore, research on 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, a compound with a similar core structure, has demonstrated inhibition of p38α kinase. nih.gov A regioisomeric switch, where the positions of the pyridyl and fluorophenyl rings were exchanged, resulted in a loss of p38α inhibition, indicating the critical role of substituent positioning for enzyme inhibitory activity. nih.gov Pyrazole derivatives have also been explored as inhibitors for other kinases, such as Aurora kinase B, which is a promising target in cancer therapy. nih.gov

Interactive Table: Enzyme Inhibition Data for a Related Pyrazole Compound

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| BIRB 796 (Doramapimod) | p38 MAP Kinase | Data not specified |

Cell-Based Assays for Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is a significant area of investigation. Pyrazoles are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. sci-hub.se For example, certain pyrazole derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov

While specific cell-based anti-inflammatory data for this compound is limited, the broader class of pyrazoles has demonstrated significant anti-inflammatory properties in various cell-based models. nih.gov

Antimicrobial and Antiviral Efficacy Assessment

The antimicrobial properties of pyrazole derivatives have been a subject of considerable research. A study on 4-acetyl-3-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole, a compound structurally similar to the subject of this article, has been conducted to evaluate its antimicrobial activity. nih.gov Pyrazole-containing compounds have been reported to exhibit a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.govjocpr.com Some pyrazole-aniline derivatives have shown growth inhibitory effects against S. aureus. nih.gov

Antiproliferative and Cytotoxicity Profiling

The antiproliferative and cytotoxic activities of pyrazole derivatives against various cancer cell lines have been extensively studied. srrjournals.comnih.gov A pyrazole derivative, N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C), was identified to have potent cytotoxic activity against 27 human cancer cell lines, with CC₅₀ values in the low micromolar to nanomolar range, particularly in triple-negative breast cancer cell lines. nih.gov This compound was found to induce the accumulation of reactive oxygen species (ROS), leading to apoptosis. nih.gov

Another study reported on pyrazoline derivatives, with one compound, 3-(4-fluorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, showing notable activity against HepG-2 cells with an IC₅₀ value of 6.78 µM. srrjournals.com The cytotoxicity of pyrazole derivatives is often evaluated using the MTT assay on various cancer cell lines. srrjournals.comresearchgate.net

Interactive Table: Cytotoxicity Data for Related Pyrazole Compounds

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 6.78 srrjournals.com |

In Vivo Pharmacological Investigations of this compound

In vivo studies are essential to validate the therapeutic potential observed in in vitro assays. Animal models of disease allow for the assessment of a compound's efficacy and pharmacological profile in a complex biological system.

Animal Models of Inflammation and Pain

The in vivo anti-inflammatory and analgesic activities of pyrazole derivatives have been evaluated in various animal models. sci-hub.serjpbr.com Common models include the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for pain. nih.govovid.com

A study on 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, a related pyrazole derivative, demonstrated analgesic effects in both neurogenic and inflammatory pain phases of the formalin test, as well as anti-inflammatory activity in the carrageenan-induced paw edema model in rats. ovid.com Another study investigated the effects of 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives in a chronic inflammatory pain model induced by complete Freund's adjuvant (CFA) in rats, where the compounds showed antinociceptive effects. nih.gov These studies highlight the potential of pyrazole-based compounds in managing inflammation and pain in vivo.

In Vivo Efficacy in Infectious Disease Models

A comprehensive review of available scientific literature and patent databases did not yield specific studies detailing the in vivo efficacy of this compound in established models of infectious diseases. Research on pyrazole derivatives often highlights their potential as antibacterial and antifungal agents. However, specific data from animal or human studies for this particular compound in the context of infections are not presently published.

Pharmacokinetic and Pharmacodynamic Profiling of this compound

Detailed pharmacokinetic studies, encompassing absorption, distribution, metabolism, and excretion (ADME), for this compound are not readily found in peer-reviewed literature. Similarly, specific pharmacodynamic studies that would elucidate the compound's mechanism of action, potency, and effects on the body over time, particularly in relation to infectious agents, are not publicly documented.

Some research into related pyrazole compounds offers general insights into the class. For instance, studies on other pyrazole derivatives have explored their metabolic pathways and potential for drug-drug interactions. However, these findings are not directly transferable to this compound, as minor structural modifications can significantly alter a compound's pharmacokinetic and pharmacodynamic properties.

Mechanistic Studies of 3 4 Fluorophenyl 5 Methyl 1h Pyrazole

Target Identification and Validation for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

The initial step in elucidating the mechanism of action of a bioactive compound is the identification and validation of its molecular target(s). For pyrazole (B372694) derivatives, this often involves a combination of biochemical and advanced cellular techniques.

Biochemical Assays for Specific Enzyme or Receptor Binding

Biochemical assays are fundamental in determining the direct interaction between a compound and a potential protein target. For derivatives of 3-(4-fluorophenyl)-1H-pyrazole, research has pointed towards the androgen receptor (AR) as a significant target, particularly in the context of prostate cancer. nih.govnih.gov A study on a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives revealed their ability to act as androgen receptor antagonists. nih.gov One notable derivative, compound 10e , demonstrated the capacity to downregulate the expression of prostate-specific antigen (PSA), a well-known target gene of the androgen receptor. nih.gov This suggests a direct or indirect interaction with the AR signaling pathway.

Furthermore, molecular docking studies on related fluorinated pyrazole compounds have shown potential binding to the human estrogen receptor alpha (ERα), with binding affinities comparable to the native ligand 4-hydroxytamoxifen (B85900) (4-OHT). semanticscholar.org Specifically, a synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , exhibited a binding affinity of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM, indicating a strong potential for interaction with ERα. semanticscholar.org These findings highlight the utility of biochemical and in-silico assays in identifying the primary molecular targets of pyrazole derivatives.

| Compound/Derivative | Target Receptor | Assay Type | Key Finding |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Androgen Receptor (AR) | Cell-based | Antagonistic activity, PSA downregulation nih.gov |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor alpha (ERα) | Molecular Docking | Binding affinity: -10.61 Kcal/mol, Ki: 16.71 nM semanticscholar.org |

Proteomics and Metabolomics Approaches for Target Deconvolution

Target deconvolution for bioactive small molecules can be effectively achieved using chemical proteomics approaches. nih.gov Techniques such as affinity chromatography and mass spectrometry-based methods are employed to identify the cellular binding partners of a compound. nih.govnih.gov For a class of pyrazolone (B3327878) compounds, a photolabile analogue was used in conjunction with protein pulldown techniques and proteomics to identify 14-3-3 proteins as primary targets. nih.gov

While specific proteomics or metabolomics studies on this compound are not extensively documented, the general approach provides a framework for its future investigation. A proteomic analysis of cells treated with a related compound, N-(4-methyl)phenyl-O-(4-methoxy)phenyl-thionocarbamate, revealed alterations in the levels of several key proteins involved in apoptosis and cell cycle regulation, including caspases and cyclins. nih.gov This underscores the power of proteomics in mapping the cellular landscape affected by a compound.

Metabolomics, the large-scale study of small molecules within cells, can further illuminate the metabolic pathways perturbed by a compound. Such untargeted studies can reveal downstream effects and help in hypothesis generation for the mechanism of action.

Elucidation of Signaling Pathways Modulated by this compound

Once a target is identified, the subsequent step is to understand how the compound's interaction with its target modulates cellular signaling pathways, leading to a physiological response.

Investigation of Downstream Effectors and Cellular Responses

Studies on pyrazole derivatives have frequently reported their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govstrath.ac.uknih.govnih.gov A novel acetal (B89532) of andrographolide (B1667393) bearing a 3-(4-fluorophenyl)-pyrazole moiety, compound 1f , was shown to induce a time-dependent increase in apoptotic cells in the MDA-MB-231 breast cancer cell line. nih.gov Mechanistic investigations revealed that this was accompanied by an increase in reactive oxygen species (ROS) generation and activation of caspase-3. nih.gov

Furthermore, some pyrazole derivatives have been shown to upregulate the expression of the pro-apoptotic gene BAX while downregulating the anti-apoptotic gene Bcl-2. nih.gov This modulation of key apoptotic regulators highlights a common mechanistic theme for this class of compounds. The observed cellular responses are the culmination of a cascade of signaling events initiated by the binding of the compound to its primary target.

Transcriptomic and Gene Expression Profiling

Transcriptomic analyses, such as microarray and RNA-sequencing, provide a global view of the changes in gene expression following compound treatment. While specific transcriptomic data for this compound is limited, studies on related compounds offer valuable insights. For instance, the downregulation of the androgen receptor target gene, PSA, by 3-(4-fluorophenyl)-1H-pyrazole derivatives is a clear example of altered gene expression. nih.gov

NCI COMPARE analysis of a 3-(4-fluorophenyl)-pyrazole derivative of andrographolide suggested a correlation with drugs known to inhibit DNA synthesis, hinting at a similar mechanism of action at the gene expression level. mdpi.com Comprehensive gene expression profiling would be instrumental in constructing a detailed map of the signaling pathways modulated by this compound, connecting the initial target binding to the ultimate cellular phenotype.

Enzyme Kinetics and Inhibition Mechanisms of this compound

The pyrazole scaffold is a common feature in many enzyme inhibitors. core.ac.ukresearchgate.net Understanding the kinetics and mechanism of inhibition is crucial for optimizing the potency and selectivity of such compounds.

Kinetic studies on the reaction of chalcones with hydrazines to form pyrazolines, precursors to pyrazoles, have indicated that the reaction often follows a nucleophilic addition mechanism. researchgate.net While this pertains to the synthesis, the resulting pyrazole structure is well-suited for enzyme active site interactions.

| Enzyme/Target Family | Related Pyrazole Inhibitors | Key Findings |

| Kinases (e.g., CDKs, VEGFR-2) | Various pyrazole derivatives | Inhibition of kinase activity, potential for cancer therapy nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | Substituted pyrazoline derivatives | Inhibition comparable to known ADH inhibitors core.ac.uk |

| Cyclooxygenase-2 (COX-2) | 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives | Selective inhibition of COX-2 researchgate.net |

Cellular Uptake and Intracellular Localization of this compound

The passage of small molecules like this compound into the cell is a critical first step for eliciting a biological response. This process is governed by the structure of the compound and the composition of the cell membrane.

The primary mechanism for the cellular uptake of many small, uncharged molecules is passive diffusion across the lipid bilayer. nih.govnih.govspringernature.com This process does not require cellular energy and is driven by the concentration gradient of the compound across the cell membrane. For a molecule to efficiently diffuse across the lipid-rich membrane interior, it must possess a degree of lipophilicity. The pyrazole core, combined with a phenyl group, generally imparts lipophilic character to a molecule, which can facilitate membrane transit. nih.gov The fluorine atom on the phenyl ring further increases lipophilicity.

Computational, or in silico, studies on various pyrazole derivatives often predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions can offer valuable clues about how a compound like this compound might behave. For instance, studies on other novel pyrazole derivatives have predicted favorable pharmacokinetic profiles, with high absorption percentages and adherence to Lipinski's "rule of five," which suggests good oral bioavailability and membrane permeability. ekb.eg

Once inside the cell, the distribution of this compound to various subcellular compartments is also influenced by its physicochemical properties. As a moderately lipophilic compound, it may not be restricted to the aqueous cytoplasm and could partition into lipid-rich environments, such as the membranes of the endoplasmic reticulum or mitochondria. The specific intracellular targets and binding sites would ultimately dictate its steady-state localization. For example, some pyrazole derivatives have been shown to interact with intracellular enzymes or receptors, which would lead to their accumulation in the compartments where these targets reside. nih.govnih.gov Without specific experimental data, the precise intracellular distribution remains speculative but is likely to involve multiple compartments.

Table 1: Predicted ADME Properties of Structurally Related Pyrazole Derivatives

The following table summarizes in silico predictions for pyrazole derivatives that are structurally related to this compound. This data is presented to illustrate the typical pharmacokinetic profiles predicted for this class of compounds. Note that these are not experimental values for this compound itself.

| Compound Class | Predicted Property | Value Range | Significance | Reference |

| Pyrazole-linked methylenehydrazono-thiazoles | Human Absorption | 78.24% - 92.62% | High potential for absorption after oral administration. | ekb.eg |

| Substituted Pyrazoles | Lipinski's Rule of Five | Compliance | Suggests drug-like properties and good membrane permeability. | ekb.eg |

| Pyrazole-Carbohydrazide Derivatives | LogP | 3.12 - 4.94 | Indicates moderate to high lipophilicity, favoring membrane crossing. | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl 5 Methyl 1h Pyrazole Derivatives

Systematic Modifications of the Pyrazole (B372694) Core

The pyrazole ring serves as a versatile scaffold that can be systematically modified to modulate biological activity. nih.gov Researchers have explored various alterations beyond simple substitution, including the creation of annulated pyrazole systems and repositioning of substituents.

One common modification involves N-alkylation or N-arylation of the pyrazole ring. For instance, in the development of kinase inhibitors, increasing the structural diversity by adding different substituents to the nitrogen atoms of the pyrazole was investigated. While N-alkylated pyrazoles demonstrated high potency, they often suffered from high efflux rates. In contrast, N-pyridinyl derivatives exhibited a lower efflux rate and maintained acceptable potency. nih.gov

Another strategy involves the fusion of the pyrazole ring with other heterocyclic systems. The development of pyrazolo[1,5-a]quinazolines as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/mGlu3) illustrates this approach. These fused systems can lead to compounds with potent and selective activity. nih.gov The synthesis of 3,4,5-trisubstituted pyrazoles is another area of exploration, allowing for fine-tuning of the spatial arrangement of key pharmacophoric features. The formation of the pyrazole core itself can be achieved through various synthetic routes, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which allows for the introduction of diverse substituents at multiple positions. nih.govnih.gov

These core modifications fundamentally alter the shape, electronics, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

Varying Substituents on the Phenyl Ring (e.g., Fluorine Position and Other Halogens)

The 4-fluorophenyl group is a common starting point in many SAR studies due to the favorable properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. semanticscholar.orgmdpi.com Systematic variation of the substituents on this phenyl ring is a key strategy for optimizing potency and selectivity.

Studies on androgen receptor antagonists based on the 3-(4-fluorophenyl)-1H-pyrazole scaffold have demonstrated the importance of the 4-fluoro substitution. nih.gov In the context of kinase inhibitors, however, it was found that an o-dichlorophenyl moiety could be more optimal than the fluorophenyl group, highlighting that the ideal substitution pattern is target-dependent. nih.gov

Research into mGlu2/mGlu3 receptor modulators provides further insight. Comparing analogues with different substitutions on the phenyl ring at the R1 position revealed distinct trends. While moving the fluorine from the 4-position to the 3-position (3-fluorophenyl) resulted in a decrease in potency, the presence of a 4-fluorophenyl group generally yielded compounds with retained or modestly increased potencies compared to the unsubstituted phenyl analogue. nih.gov

| Phenyl Ring Substituent (at R1) | Relative Potency (mGlu2/mGlu3 NAMs) | Reference |

| 4-Fluorophenyl | Retained or modestly increased potency | nih.gov |

| 3-Fluorophenyl | Overall decrease in potency | nih.gov |

| 3-Methoxyphenyl | Similar potency to phenyl analogues | nih.gov |

| 3-Methylphenyl | Overall decrease in potency | nih.gov |

| o-Dichlorophenyl | More optimal than fluoro for certain kinase targets | nih.gov |

This table is generated based on qualitative descriptions in the cited research and indicates general trends.

Modifications at the Methyl Group (e.g., Alkyl Chain Variations)

The methyl group at the 5-position of the pyrazole ring is another site for synthetic modification to probe the binding pocket of a target protein. Changes in the size and nature of this substituent can significantly impact biological activity.

In the exploration of meprin α inhibitors, the 3,5-diphenylpyrazole (B73989) was used as a starting point. When one of the phenyl groups was replaced with smaller or different alkyl groups, a clear SAR trend emerged. The introduction of a methyl group led to a decrease in inhibitory activity compared to the diphenyl analogue. Conversely, replacing the phenyl group with a larger cyclopentyl moiety resulted in similar activity, suggesting the binding pocket can accommodate bulkier groups at this position. nih.gov

In a different study focusing on androgen receptor antagonists, the core structure was 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, where the methyl group is on the pyrazole nitrogen. A key modification involved linking a functionalized aniline (B41778) group via a methylene (B1212753) bridge at the 5-position (in place of the methyl group of the parent compound), leading to potent antagonists. nih.gov This indicates that replacing the methyl group with a larger, functionalized side chain can be a highly effective strategy for achieving desired biological activity.

| Modification at Position 5 | Observed Effect on Activity | Target Class | Reference |

| Methyl | Decrease in inhibitory activity (vs. Phenyl) | Meprin α | nih.gov |

| Benzyl | Decrease in inhibitory activity (vs. Phenyl) | Meprin α | nih.gov |

| Cyclopentyl | Similar activity to Phenyl | Meprin α | nih.gov |

| Methylene-linked aniline | Potent activity | Androgen Receptor | nih.gov |

This table illustrates how varying the substituent at the methyl group position can influence biological outcomes.

Impact of Substitutions on Biological Activity and Selectivity

The systematic modifications described in the preceding sections have a profound impact on the biological activity and selectivity of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives. The specific nature and position of substituents determine the compound's ability to fit into a target's binding site and establish key interactions.

For example, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their activity against prostate cancer cell lines. Compound 10e from this series, which features specific substitutions, selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/L and demonstrated a significant prostate-specific antigen (PSA) downregulation rate of 46%. nih.gov This highlights the potential for achieving both potency and selectivity through targeted modifications.

In the context of kinase inhibition, selectivity is also paramount. One derivative was reported to have a selectivity index of 6.3 for cancer cells over normal cells. nih.gov Similarly, for anti-inflammatory applications, derivatives have been developed with high selectivity for the COX-2 isozyme over COX-1, which is a critical factor in reducing gastrointestinal side effects. mdpi.com The selectivity of pyrazole-based compounds for different receptor subtypes, such as mGlu2 versus mGlu3, can also be fine-tuned through structural changes. nih.gov

| Compound/Derivative Class | Biological Target/Activity | Key Finding | Reference |

| Compound 10e (a 3-(4-fluorophenyl)-1H-pyrazole derivative) | Androgen Receptor Antagonist | Selective LNCaP cell growth inhibition (IC50 = 18 μmol/L) | nih.gov |

| Pyrazole-based kinase inhibitors | Kinase Inhibition | A derivative showed a selectivity index of 6.3 (cancer vs. normal cells) | nih.gov |

| Pyrazolo[1,5-a]quinazolines | mGlu2/mGlu3 NAMs | Potency and selectivity can be modulated by substitutions | nih.gov |

| 3,5-disubstituted pyrazoles | Meprin α inhibition | High potency in the low nanomolar range achieved | nih.gov |

| 1-substituted pyrazole analogues | TRPV1 Antagonism | Exceptionally potent antagonists (Ki = 0.1nM) were developed | nih.gov |

| Sulphonyl pyrazole derivatives | COX-2 Inhibition | High selectivity index for COX-2 over COX-1 reported | mdpi.com |

This table summarizes the impact of substitutions on the biological activity and selectivity of various pyrazole derivatives.

Pharmacophore Modeling Based on this compound Analogues

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This approach is valuable for designing new molecules with improved potency and selectivity.

For pyrazole-based compounds, pharmacophore models have been successfully developed to guide drug discovery efforts. In a study on phosphodiesterase 4 (PDE4) inhibitors, a five-point pharmacophore model (AHHRR) was generated based on a series of pyrozolo[1,5-a]pyridine and 4,4-dimethylpyrazolone analogues. nih.gov The model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for PDE4 inhibition. Docking studies further revealed key hydrogen bond interactions with specific amino acid residues in the active site of PDE4. nih.gov

Similarly, molecular docking studies on other pyrazole derivatives have elucidated their binding modes. For potent TRPV1 antagonists, docking into a homology model of the human TRPV1 channel helped to rationalize the observed SAR and explain the high potency of lead compounds. nih.gov For a newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, molecular docking suggested potential inhibitory activity against the human estrogen receptor alpha (ERα). semanticscholar.orgmdpi.com These computational models, derived from and validated by experimental SAR data, provide a powerful tool for the rational design of novel analogues based on the this compound scaffold.

Potential Therapeutic Applications and Future Research Directions

Role of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in Drug Discovery and Development

The compound this compound belongs to the pyrazole (B372694) class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities and are a cornerstone in drug discovery. nih.govglobalresearchonline.nettsijournals.com The pyrazole scaffold is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that allows for diverse chemical modifications and has led to its inclusion in numerous approved drugs. nih.govmdpi.com The metabolic stability of pyrazole derivatives is a key factor contributing to their prevalence in both newly approved medications and preclinical studies. nih.gov

While specific research on the therapeutic applications of this compound is not extensively documented in publicly available literature, the broader family of pyrazole derivatives has demonstrated significant potential in various therapeutic areas. These include anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic activities. mdpi.commdpi.comnih.gov The versatility of the pyrazole nucleus allows medicinal chemists to synthesize a vast number of derivatives with a wide spectrum of biological actions. nih.gov

Given the established pharmacological importance of the pyrazole core and the strategic inclusion of a fluorophenyl moiety, this compound can be considered a valuable scaffold for the development of new therapeutic agents. Its structural features suggest potential for activity in areas where other pyrazole derivatives have shown promise, such as in oncology and infectious diseases. nbinno.com Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

Challenges and Opportunities in Pyrazole-Based Therapeutics

The development of pyrazole-based therapeutics, while promising, is not without its challenges. A significant hurdle is the potential for off-target effects due to the somewhat promiscuous nature of the pyrazole scaffold. researchgate.net This necessitates careful design and screening to ensure selectivity for the desired biological target. researchgate.net Additionally, the synthesis of unsymmetrically substituted pyrazoles can sometimes result in a mixture of isomers, which requires efficient separation methods to isolate the desired active compound. nih.gov The in vivo metabolic toxicity of pyrazoles is another area of concern for medicinal chemists during the drug design process. nih.gov

Despite these challenges, the opportunities in pyrazole-based drug discovery are vast. The pyrazole nucleus is considered a "privileged scaffold," meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. nih.govnih.gov This versatility allows for the development of drugs for a wide range of diseases. nih.govconnectjournals.com The ability to readily modify the pyrazole ring through various substitution reactions provides a significant opportunity to design and develop novel drug candidates with enhanced potency and selectivity. mdpi.comnih.gov

Recent advances in computational chemistry, such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are accelerating the discovery and optimization of new pyrazole-based therapeutics. researchgate.netconnectjournals.com These computational tools help in understanding the interaction between pyrazole derivatives and their biological targets, facilitating a more rational approach to drug design. connectjournals.com Furthermore, the exploration of pyrazole-based compounds in combination therapies and for drug repurposing presents exciting new avenues for treating complex diseases. researchgate.net

Synthetic Strategies for Novel this compound Analogues with Enhanced Potency or Selectivity

The synthesis of novel analogues of this compound with improved biological properties can be achieved through various established and emerging synthetic methodologies. The core pyrazole structure is typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction first described by Knorr. mdpi.com Variations of this method, including the use of α,β-unsaturated ketones and multicomponent reactions, provide access to a wide array of substituted pyrazoles. nih.govresearchgate.net

To create analogues of this compound, medicinal chemists can employ several strategies:

Modification of Substituents: The phenyl ring at the 3-position and the methyl group at the 5-position can be replaced with other functional groups to explore structure-activity relationships (SAR). For instance, introducing different substituents on the phenyl ring or replacing the methyl group with larger alkyl or aryl groups can modulate the compound's potency and selectivity.

Introduction of Functional Groups: Functional groups such as aldehydes, carboxylic acids, or amines can be introduced onto the pyrazole ring or its substituents. These groups can serve as handles for further chemical modifications or can directly interact with the biological target. For example, lithiation of a pyrazole followed by reaction with an electrophile is a common method for introducing functional groups. enamine.net

Bioisosteric Replacement: The fluorine atom on the phenyl ring could be replaced with other bioisosteres, such as a hydroxyl group or a trifluoromethyl group, to fine-tune the electronic and steric properties of the molecule.

Advanced Synthetic Techniques: Modern synthetic methods like microwave-assisted synthesis, sonication, and flow chemistry can be employed to accelerate the synthesis of pyrazole analogues and improve reaction yields. researchgate.netnih.govorientjchem.org These techniques often offer advantages in terms of reduced reaction times and cleaner reaction profiles. nih.gov

A general synthetic approach to create diverse analogues could involve the reaction of various substituted 1-(4-fluorophenyl)butane-1,3-diones with different hydrazine derivatives. This would allow for systematic variation at both the 3- and 1-positions of the pyrazole ring.

Advanced Preclinical Development Considerations for this compound

Before a compound like this compound or its analogues can be considered for clinical trials, it must undergo rigorous preclinical development. This phase aims to establish the compound's safety and efficacy profile. Key considerations include:

Pharmacokinetics (ADME): This involves studying the Absorption, Distribution, Metabolism, and Excretion of the compound. Understanding how the body processes the drug is crucial for determining its dosing regimen and potential for drug-drug interactions.

Toxicology: A comprehensive toxicological evaluation is necessary to identify any potential adverse effects. This includes acute and chronic toxicity studies in animal models.

In Vivo Efficacy: The compound's therapeutic effect must be demonstrated in relevant animal models of the target disease. This helps to establish proof-of-concept and determine the effective dose range.

Formulation Development: An appropriate formulation must be developed to ensure the drug can be delivered to the site of action in a stable and bioavailable form.

The unique properties of the pyrazole scaffold, such as its metabolic stability, should be thoroughly investigated. nih.gov The presence of the fluorine atom in this compound is expected to influence its metabolic fate, and this should be a key focus of preclinical studies. mdpi.comresearchgate.net

Translational Research and Clinical Potential of this compound-based Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For compounds based on the this compound scaffold, this would involve a multidisciplinary effort to move promising preclinical candidates into human trials.

The clinical potential of these compounds is rooted in the broad therapeutic applications of the pyrazole class of molecules. tsijournals.commdpi.comnih.gov A myriad of pyrazole derivatives are currently in various stages of clinical and preclinical development for a multitude of diseases. nih.gov Given the structural similarities, it is plausible that analogues of this compound could be developed as:

Anticancer Agents: Pyrazole derivatives have been shown to target various pathways involved in cancer progression, including kinase inhibition. nih.govmdpi.com

Anti-inflammatory Drugs: The success of Celecoxib, a pyrazole-based COX-2 inhibitor, highlights the potential of this class of compounds in treating inflammatory conditions. nih.govresearchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Pyrazole derivatives have demonstrated activity against a range of bacteria and fungi. nbinno.com

The key to unlocking the clinical potential of this compound-based compounds lies in identifying their specific biological targets and demonstrating a favorable safety and efficacy profile in preclinical studies. Further research, including the synthesis and screening of a library of analogues, will be essential to identify lead candidates for clinical development. nih.gov

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-(4-fluorophenyl)-5-methyl-1H-pyrazole?

The synthesis typically involves cyclocondensation reactions. For example, hydrazine derivatives are condensed with β-keto esters or α,β-unsaturated ketones. A standard protocol includes refluxing 3-(4-fluorophenyl)-1H-pyrazole precursors with hydrazine hydrate in glacial acetic acid, followed by recrystallization . Modifications may involve microwave-assisted or ultrasound-promoted reactions to enhance yield and reduce reaction time (e.g., ultrasound reduces reaction times from hours to minutes) .

Advanced: How can substituent effects on the pyrazole ring be optimized for target-specific pharmacological activity?

Structure-activity relationship (SAR) studies require systematic substitution at the 1-, 3-, and 5-positions of the pyrazole core. Computational tools like molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to biological targets (e.g., COX-2 or mGluR5). For instance, introducing electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl moiety enhances metabolic stability, while methyl groups at position 5 improve lipophilicity . Experimental validation involves synthesizing derivatives via Suzuki coupling or Click chemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for pyrazole rings) .

- ¹H/¹³C NMR : Confirms regiochemistry; the methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns due to fluorine coupling .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., pyrazole ring planarity) .

Advanced: How are crystallographic disorders modeled in X-ray structures of fluorinated pyrazoles?

Disordered atoms (e.g., trifluoroacetate anions in salts) are refined using PART instructions in SHELXL. For example, in 5-(4-fluorophenyl)-2H-pyrazol-1-ium trifluoroacetate, anion disorder was resolved by splitting sites (C/F atoms) and applying geometric restraints to maintain reasonable bond lengths . Hydrogen atoms are either freely refined (for NH groups) or placed via riding models .

Basic: What pharmacological activities are associated with this compound derivatives?

Reported activities include:

- Antimicrobial : Inhibition of Staphylococcus aureus via nucleosidase interference .

- Anti-inflammatory : COX-2 selectivity through hydrophobic interactions in the enzyme’s active site .

- Anticancer : Apoptosis induction in cancer cells via Bcl-2 protein modulation .

Advanced: How can molecular docking elucidate the mechanism of action for pyrazole-based inhibitors?

Docking studies (using AutoDock or Schrödinger Suite) align the compound’s 3D structure (optimized via DFT) with target proteins. For example, this compound derivatives showed strong binding to mGluR5 (ΔG = -9.2 kcal/mol) via hydrogen bonds with Arg78 and π-π stacking with Tyr72 . MD simulations (AMBER or GROMACS) further validate stability over 100 ns trajectories .

Basic: How are purity and stability assessed during synthesis?

- HPLC : Purity >95% with C18 columns (mobile phase: acetonitrile/water, 70:30) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C for crystalline salts) .